3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
892433-96-4 |
|---|---|
Molecular Formula |
C26H20N2O5 |
Molecular Weight |
440.455 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H20N2O5/c1-16-6-8-17(9-7-16)13-27-23-19-4-2-3-5-20(19)33-24(23)25(29)28(26(27)30)14-18-10-11-21-22(12-18)32-15-31-21/h2-12H,13-15H2,1H3 |
InChI Key |
TVQOKCQBHWMLLV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.4 g/mol. The structure features a benzofuro-pyrimidine core with substituents that may influence its biological activity. The presence of the benzo[d][1,3]dioxole moiety is significant as it is often associated with various pharmacological effects.
Anticancer Activity
Research indicates that compounds containing benzofuro and pyrimidine derivatives exhibit notable anticancer properties. A study by found that similar compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that the benzofuro-pyrimidine structure may contribute to these effects.
Antioxidant Properties
The incorporation of the benzo[d][1,3]dioxole group has been linked to antioxidant activity. Compounds with this moiety have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases where oxidative stress plays a pivotal role.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into its biological efficacy. For instance:
- Substituent Effects : Variations in the substituents on the benzofuro and pyrimidine rings can significantly alter biological activity. For example, methyl groups at specific positions have been shown to enhance lipophilicity and receptor binding affinity.
- Binding Affinity : Studies have indicated that modifications on the dioxole ring can affect binding affinity to various biological targets, including enzymes and receptors involved in cancer progression and inflammation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating moderate potency.
In Vivo Studies
Animal models have been used to evaluate the therapeutic potential of this compound. A study involving mice with induced tumors showed that administration of the compound resulted in significant tumor reduction compared to control groups. The mechanism was hypothesized to involve apoptosis induction and inhibition of angiogenesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related pyrimidine-dione derivatives highlights key differences in substituents, molecular properties, and inferred bioactivity:
Table 1: Structural and Molecular Comparison
Key Findings:
The thieno analog () incorporates a sulfur atom, increasing electron deficiency and reactivity toward nucleophilic targets .
Substituent Effects :
- Benzo[d][1,3]dioxole (target compound): This group is associated with prolonged half-life in vivo due to resistance to oxidative metabolism, unlike the chlorophenyl-oxadiazole in , which may confer electrophilic reactivity .
- 4-Methylbenzyl vs. 4-Fluorobenzyl : The methyl group (target) increases hydrophobicity, while the fluoro group () enhances electrostatic interactions with target proteins .
Molecular Weight and Solubility :
- The target compound (468.46 g/mol) is heavier than the pyrido analog (331.76 g/mol, ), likely reducing aqueous solubility but improving membrane permeability .
Synthetic Complexity :
- Compounds with multiple benzyloxy groups () require complex synthetic routes, whereas the target compound’s straightforward benzyl and benzodioxole substitutions may streamline production .
Research Implications and Gaps
- Pharmacological Potential: While the target compound’s structural features suggest kinase or phosphodiesterase inhibition (common for pyrimidine-diones), direct activity data are lacking in the provided evidence.
- Comparative ADMET Profiles : Substituents like benzodioxole (target) and fluorobenzyl () warrant comparative studies on metabolic stability and toxicity.
- Structural Optimization : Hybridizing the target’s benzodioxole with ’s fluorobenzyl group could balance lipophilicity and target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
